molecular formula C10H15N3O2 B14018336 Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- CAS No. 207568-58-9

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-

Cat. No.: B14018336
CAS No.: 207568-58-9
M. Wt: 209.24 g/mol
InChI Key: MLKPMOZMNCKWGN-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is an organic compound with the molecular formula C10H15N3O2. This compound is characterized by the presence of an acetamide group attached to a 2,5-diaminophenoxyethyl moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- typically involves the reaction of 2,5-diaminophenol with an appropriate acylating agent. One common method is the reaction of 2,5-diaminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve multiple signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

207568-58-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(2,5-diaminophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H15N3O2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5,11-12H2,1H3,(H,13,14)

InChI Key

MLKPMOZMNCKWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=C(C=CC(=C1)N)N

Origin of Product

United States

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